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molecular formula C12H14FNO B8761528 3-(4-Fluorobenzoyl)piperidine

3-(4-Fluorobenzoyl)piperidine

Cat. No. B8761528
M. Wt: 207.24 g/mol
InChI Key: QATFZQMCTVUVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05198449

Procedure details

Reaction of 1-acetylnipecotoyl chloride with fluorobenzene by the procedures used to prepare the compound of Preparation 1 gives the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:12][CH2:11][CH2:10][CH:6]([C:7](Cl)=[O:8])[CH2:5]1)(=O)C.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[F:13][C:14]1[CH:19]=[CH:18][C:17]([C:7]([CH:6]2[CH2:10][CH2:11][CH2:12][NH:4][CH2:5]2)=[O:8])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CC(C(=O)Cl)CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare
CUSTOM
Type
CUSTOM
Details
the compound of Preparation 1

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2CNCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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